molecular formula C17H16FN5 B023758 Dianilinopyrimidine_01 CAS No. 916603-07-1

Dianilinopyrimidine_01

Cat. No. B023758
CAS RN: 916603-07-1
M. Wt: 309.34 g/mol
InChI Key: UKOHFWNBTUJMMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-dianilinopyrimidine derivatives has been reported in several studies . These derivatives have been designed and synthesized for the purpose of exploring novel FAK inhibitors as anticancer agents .


Molecular Structure Analysis

The dianilinopyrimidine molecular scaffold has been widely used for the design of novel tyrosine kinase inhibitors . This scaffold is also capable of selectively and effectively inhibiting BET proteins .


Chemical Reactions Analysis

The dianilinopyrimidine molecular scaffold has been recognized as a common hinge-binding group of kinase inhibitors . It has been used in the design of novel tyrosine kinase inhibitors and has shown capability of selectively and effectively inhibiting BET proteins .

Mechanism of Action

Target of Action

The primary targets of CZC-8004 are a range of tyrosine kinases, including EGFR and VEGFR2 . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

CZC-8004 interacts with its targets by binding to the tyrosine kinases. The binding affinity of CZC-8004 to EGFR and VEGFR2 is quite significant, with IC50 values of 650 and 437 nM, respectively . This interaction inhibits the activity of these kinases, thereby disrupting the signal transduction cascades they are involved in .

Biochemical Pathways

The inhibition of EGFR and VEGFR2 by CZC-8004 affects multiple biochemical pathways. EGFR and VEGFR2 are involved in various cellular processes, including cell proliferation, angiogenesis, and cell survival. By inhibiting these kinases, CZC-8004 disrupts these processes, leading to potential antitumor effects .

Result of Action

The result of CZC-8004’s action is its potential antitumor activity. By inhibiting key tyrosine kinases involved in cell proliferation and survival, CZC-8004 can potentially halt the growth of tumor cells and induce apoptosis .

Safety and Hazards

The safety data sheet for Dianilinopyrimidine_01 suggests that it should only be used for research and development under the supervision of a technically qualified individual . It also mentions the need for adequate ventilation and personal protective equipment .

Future Directions

The future directions for Dianilinopyrimidine_01 involve further investigation as a potential FAK inhibitor and anticancer agent . The results from the studies provide an understanding of features needed to inhibit each individual kinase and lay groundwork for future optimization efforts toward novel antimalarials .

properties

IUPAC Name

2-N-[4-(aminomethyl)phenyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOHFWNBTUJMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580580
Record name N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine

CAS RN

916603-07-1
Record name N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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